Direct Head-to-Head Cytotoxicity Comparison: 4-Methyl-PCTB vs. 4-Nitro-PCTB in T47D Breast Cancer Cells
In a direct comparative study, modification of the 4-substituent on the benzamide ring led to a drastic difference in anti-cancer activity. 4-methyl-N-(phenylcarbamothioyl)benzamide (4-Methyl-PCTB) showed an IC50 of 1.08 mM against the human breast cancer cell line T47D. In contrast, the 4-nitro analog (4-Nitro-PCTB) was significantly more potent, exhibiting an IC50 of 0.12 mM, representing a ninefold increase in potency [1].
| Evidence Dimension | Cytotoxic activity (IC50) against T47D breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 1.08 mM |
| Comparator Or Baseline | 4-Nitro-PCTB: IC50 = 0.12 mM |
| Quantified Difference | 4-Methyl-PCTB is 9.0-fold less potent than 4-Nitro-PCTB |
| Conditions | In vitro MTT assay on T47D human breast cancer cell line |
Why This Matters
This defines the compound's position as a significantly attenuated probe, suitable for studies where a wide potency window between active and inactive analogs is needed, such as for QSAR modeling or when investigating the role of electronic effects over simple cytotoxicity.
- [1] Kesuma, D., Siswandono, S., Purwanto, B. T., & Rudyanto, M. (2020). A Prospective Modification Structure: The Effect of Lipophilic and Electronic Properties of N-(Phenylcarbamothyoil)Benzamide Derivatives on Cytotoxic Activity by in Silico and in Vitro Assay with T47D Cells. Rasayan Journal of Chemistry, 13(3), 1583-1589. View Source
